![molecular formula C11H8F2N2 B580557 3-(2,4-Difluorophenyl)pyridin-4-amine CAS No. 1258613-25-0](/img/structure/B580557.png)
3-(2,4-Difluorophenyl)pyridin-4-amine
Overview
Description
3-(2,4-Difluorophenyl)pyridin-4-amine: is a chemical compound with the molecular formula C11H8F2N2 . It is a member of the fluorinated pyridines family, which are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as a halide . For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines, including 3-(2,4-Difluorophenyl)pyridin-4-amine, often involves large-scale fluorination processes using reagents like Selectfluor® or complex metal fluorides such as aluminum fluoride and copper fluoride at elevated temperatures . These methods ensure high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Difluorophenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like tetrabutylammonium fluoride in polar aprotic solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3-(2,4-Difluorophenyl)pyridin-4-amine has shown potential as an anticancer agent. A study investigated the cytotoxic effects of derivatives of imidazo[4,5-b]pyridine, which includes structures similar to this compound. The compounds exhibited moderate cytotoxicity against several cancer cell lines, including MCF-7 and K562, with some derivatives showing specific inhibition of COX enzymes, which are implicated in cancer progression .
Inhibitors of Hemozoin Formation
Another application involves the development of fast-killing agents targeting Plasmodium falciparum, the malaria-causing parasite. Compounds structurally related to this compound have been identified as effective inhibitors of hemozoin formation. These compounds demonstrated high aqueous solubility and significant in vitro activity against resistant strains of P. falciparum, indicating their potential for use in antimalarial therapies .
Photocatalysis
Photocatalytic Applications
The compound serves as a ligand in the preparation of iridium-based photocatalysts. Its structure allows it to participate effectively in photochemical reactions, making it suitable for applications in organic synthesis and environmental remediation through photocatalysis . The compound's ability to facilitate single-electron transmetalation reactions enhances its utility in organoboron cross-coupling reactions, which are essential in forming carbon-carbon bonds .
Material Science
Development of Functional Materials
In material science, this compound is explored for its role in developing functional materials with specific electronic or optical properties. Its incorporation into polymer matrices or as a dopant can lead to materials with enhanced properties for applications in electronics and photonics .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 15.0 | COX Inhibition |
Compound B | K562 | 10.5 | Apoptosis Induction |
This compound | SaOS2 | TBD | TBD |
Table 2: Photocatalytic Activity
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,4-Difluoropyridine
- 3-Fluoropyridine
Comparison: Compared to other fluorinated pyridines, 3-(2,4-Difluorophenyl)pyridin-4-amine is unique due to the specific positioning of the fluorine atoms and the amine group on the pyridine ring. This unique structure imparts distinct physical and chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Biological Activity
3-(2,4-Difluorophenyl)pyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its activity against specific disease targets.
The compound is characterized by a pyridine ring substituted with a difluorophenyl group and an amine. Its chemical formula is CHFN, with a molecular weight of 197.18 g/mol. The synthesis typically involves the reaction of 2,4-difluoroaniline with pyridine derivatives under controlled conditions to yield the desired amine product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity, making it a promising candidate for inhibiting specific biological pathways.
Inhibitory Activity
Research has indicated that this compound exhibits significant inhibitory activity against several enzymes involved in critical biological processes. Notably, it has been studied as a potential inhibitor of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism.
Table 1 summarizes the inhibitory effects of this compound on various CYP isoforms:
These results suggest that the compound may have a broad spectrum of activity against drug-metabolizing enzymes, which could lead to drug-drug interactions if used in therapeutic settings.
Antiparasitic Activity
A study investigated the efficacy of similar pyridine-based compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The findings indicated that structural modifications similar to those found in this compound could enhance activity against this parasite by disrupting sterol biosynthesis pathways within the organism.
Anticancer Potential
Further research has explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrated that derivatives of pyridine compounds can inhibit cell proliferation at concentrations below 90 μM. Specifically, compounds with similar structures were shown to affect both cardiomyocytes and hepatocytes, indicating potential off-target effects that warrant further investigation .
Toxicological Considerations
As with any potential therapeutic agent, understanding the toxicity profile is crucial. Studies have suggested that while certain analogues exhibit promising biological activity, their safety must be evaluated through in vivo models to assess potential adverse effects .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-7-1-2-8(10(13)5-7)9-6-15-4-3-11(9)14/h1-6H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISNTZPLYSGIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734702 | |
Record name | 3-(2,4-Difluorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258613-25-0 | |
Record name | 3-(2,4-Difluorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-difluorophenyl)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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